A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Cyclohexylamino)-3-nitrobenzonitrile
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Cyclohexylamino)-3-nitrobenzonitrile
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1)[1]. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation of the spectral features, grounded in fundamental principles of NMR spectroscopy. We will explore the influence of the compound's unique electronic and steric environment—shaped by the interplay of the electron-withdrawing nitro and cyano groups and the electron-donating cyclohexylamino substituent—on the resulting chemical shifts and coupling patterns. This guide also includes a validated, step-by-step protocol for data acquisition and presents all spectral data in a clear, tabular format, supplemented by diagrams to facilitate structural elucidation and confirmation.
Introduction: The Structural Elucidation Challenge
4-(Cyclohexylamino)-3-nitrobenzonitrile is a substituted aromatic compound featuring a complex arrangement of functional groups that create a distinct electronic environment. The benzene ring is trisubstituted with a cyano (-C≡N) group, a nitro (-NO₂) group, and a secondary amine (-NH-cyclohexyl) group. The nitro and cyano groups are strongly electron-withdrawing, while the amino group is electron-donating through resonance. This electronic push-pull system, combined with the steric bulk of the cyclohexyl substituent, makes NMR spectroscopy an indispensable tool for unambiguous structure verification. This guide provides the foundational analysis required to interpret its ¹H and ¹³C NMR spectra with confidence.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The analysis is logically divided into three key regions: the aromatic region, the aliphatic region (cyclohexyl group), and the amine proton signal.
Aromatic Region (δ 7.0 - 8.5 ppm)
The aromatic region is characterized by three distinct signals corresponding to the protons on the benzene ring. Their chemical shifts are heavily influenced by the electronic effects of the substituents. The powerful electron-withdrawing nature of the nitro group significantly deshields protons ortho and para to it[2]. Conversely, the amino group donates electron density, causing a shielding effect (upfield shift) on its ortho and para protons.
-
H-2 (ortho to -NO₂ and meta to -NHR): This proton is expected to be the most downfield signal due to its position directly adjacent to the strongly deshielding nitro group. It will appear as a doublet, split by the neighboring H-6.
-
H-5 (ortho to -NHR and meta to -CN): This proton is ortho to the electron-donating amino group and will therefore be the most upfield of the aromatic protons. It will appear as a doublet, split by the adjacent H-6.
-
H-6 (meta to -NO₂ and meta to -NHR): This proton is situated between H-2 and H-5. It will experience splitting from both neighboring protons, resulting in a doublet of doublets.
Aliphatic Region (δ 1.2 - 3.8 ppm)
The signals for the eleven protons of the cyclohexyl group appear in the upfield, aliphatic region of the spectrum.
-
H-1' (Methine Proton): The proton on the carbon directly attached to the nitrogen atom (-CH-N) is the most deshielded of the cyclohexyl protons due to the electronegativity of the nitrogen. It is expected to appear as a multiplet.
-
H-2', H-3', H-4', H-5', H-6': The remaining ten protons on the cyclohexyl ring are chemically non-equivalent and will produce a complex, overlapping series of multiplets in the region of approximately δ 1.2-2.0 ppm[3][4]. The exact chemical shifts and multiplicities are difficult to predict without advanced 2D NMR experiments but their integrated area will correspond to ten protons.
Amine Proton (N-H)
The secondary amine proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to show coupling to the H-1' proton, appearing as a doublet, though this coupling may be obscured if the peak is significantly broadened.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single line[5][6].
Aromatic and Nitrile Carbons (δ 100 - 155 ppm)
The aromatic region will display six signals for the benzene ring carbons, plus one for the nitrile carbon.
-
Quaternary Carbons (C-1, C-3, C-4): These carbons, which do not bear any protons, will typically show weaker signals.
-
C-4 (attached to -NHR): This carbon will be significantly upfield due to the strong electron-donating effect of the nitrogen atom.
-
C-3 (attached to -NO₂): This carbon will be downfield due to the electron-withdrawing nature of the nitro group.
-
C-1 (attached to -CN): The chemical shift will be influenced by the cyano group's inductive effects.
-
-
Protonated Carbons (C-2, C-5, C-6): These signals will be more intense. Their shifts will mirror the trends seen in the ¹H NMR spectrum, with C-2 being the most deshielded and C-5 the most shielded.
-
Nitrile Carbon (-C≡N): The carbon of the cyano group typically appears in the δ 115-125 ppm range[7][8].
Aliphatic Carbons (δ 24 - 55 ppm)
The cyclohexyl group will show distinct signals for its carbon atoms. Due to the chair conformation and substitution, all six carbons may be chemically non-equivalent, but symmetry can sometimes reduce the number of observed signals.
-
C-1' (attached to -N): This is the most downfield of the aliphatic carbons, with a predicted chemical shift in the range of δ 50-55 ppm, based on data for cyclohexylamine[9][10].
-
C-2'/C-6', C-3'/C-5', C-4': The remaining carbons of the cyclohexyl ring will appear further upfield, typically between δ 24-35 ppm[9][10].
Data Summary and Visualization
The predicted NMR data is summarized below for clarity and quick reference.
Table 1: Predicted ¹H NMR Data for 4-(Cyclohexylamino)-3-nitrobenzonitrile
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2 | ~8.3 - 8.5 | d | 1H |
| H-6 | ~7.4 - 7.6 | dd | 1H |
| H-5 | ~7.0 - 7.2 | d | 1H |
| N-H | Variable (e.g., ~5.5 - 6.5) | br d | 1H |
| H-1' (CH-N) | ~3.6 - 3.8 | m | 1H |
| H-2',3',4',5',6' | ~1.2 - 2.0 | m | 10H |
Table 2: Predicted ¹³C NMR Data for 4-(Cyclohexylamino)-3-nitrobenzonitrile
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NO₂ (C-3) | ~148 - 152 |
| Aromatic C-NHR (C-4) | ~145 - 149 |
| Aromatic C-H (C-2) | ~135 - 138 |
| Aromatic C-H (C-6) | ~128 - 132 |
| Aromatic C-H (C-5) | ~118 - 122 |
| Nitrile (-C≡N) | ~117 - 120 |
| Aromatic C-CN (C-1) | ~100 - 105 |
| Cyclohexyl C-1' (CH-N) | ~50 - 55 |
| Cyclohexyl C-2'/6' | ~32 - 35 |
| Cyclohexyl C-3'/5' | ~25 - 28 |
| Cyclohexyl C-4' | ~24 - 26 |
Note: Predicted chemical shifts are estimates based on data from analogous structures and established substituent effects. Actual experimental values may vary depending on solvent and other conditions.[11][12]
.dot
Caption: Molecular structure of 4-(cyclohexylamino)-3-nitrobenzonitrile with atom numbering.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized methodology for obtaining high-resolution ¹H and ¹³C NMR spectra.
Sample Preparation
-
Massing: Accurately weigh 5-10 mg of 4-(cyclohexylamino)-3-nitrobenzonitrile.
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm). If not present, a small amount can be added.
Instrumentation and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Scans: Acquire 16 to 32 scans for a sufficient signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay (d1) of 1-2 seconds is typically adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.
Sources
- 1. 4-(cyclohexylamino)-3-nitrobenzonitrile - C13H15N3O2 | CSSB00000390468 [chem-space.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 6. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 4-Nitrobenzonitrile(619-72-7) 13C NMR spectrum [chemicalbook.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 12. discovery.researcher.life [discovery.researcher.life]
